REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:10]([OH:16])(=[O:15])[CH2:11][C:12]([OH:14])=[O:13]>>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[C:11]([C:10]([OH:16])=[O:15])[C:12]([OH:14])=[O:13]
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
34.3 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
aldehyde
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat 6 hr
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
at 90°
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
partition between diethyl ether and 1N NaOH
|
Type
|
FILTRATION
|
Details
|
filter off the solid
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=O)O)C(=O)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |